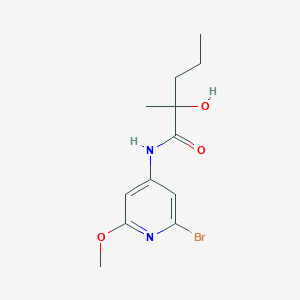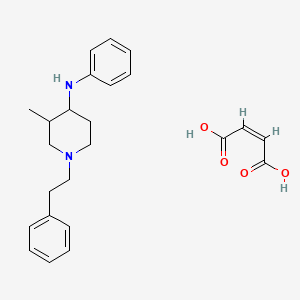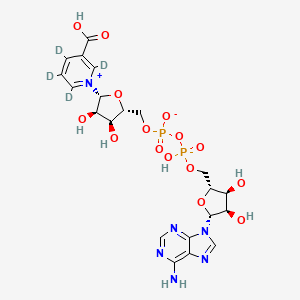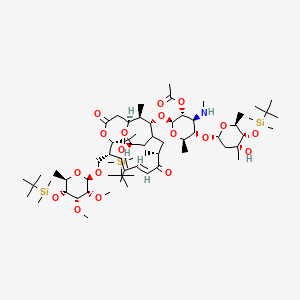
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate is a chemical compound with the molecular formula CD₃(CD₂)₁₅N⁺(CD₃)₃·CD₃C₆D₄SO₃⁻ and a molecular weight of 505.04 . This compound is also known by its synonyms, Cetyltrimethylammonium p-Toluenesulfonate and Celtrimonium Tosylate . It is a deuterated version of the commonly used surfactant, cetyltrimethylammonium tosylate, which is utilized in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate involves the reaction of hexadecyltrimethylammonium bromide with p-toluenesulfonic acid in the presence of deuterium oxide (D₂O) to achieve the deuterated form . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Deuterium oxide (D₂O)
Reaction Time: Several hours to ensure complete deuteration
Industrial production methods may involve scaling up this reaction using larger reactors and optimizing the reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Nucleophiles: Halides, alkoxides
Applications De Recherche Scientifique
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate involves its interaction with molecular targets and pathways. As a surfactant, it reduces the surface tension of aqueous solutions, facilitating the formation of micelles and emulsions . The deuterated form of the compound may exhibit different physicochemical properties compared to its non-deuterated counterpart, potentially affecting its interactions with biological molecules and systems .
Comparaison Avec Des Composés Similaires
N-Hexadecyltrimethyl-D42-ammonium P-toluene-D7-sulfonate can be compared with other similar compounds, such as:
Cetyltrimethylammonium Bromide (CTAB): A non-deuterated surfactant commonly used in various applications.
Cetyltrimethylammonium Chloride (CTAC): Another non-deuterated surfactant with similar properties.
Deuterated Surfactants: Other deuterated surfactants with varying degrees of deuteration and different applications.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into the effects of deuteration on chemical and biological processes .
Propriétés
Formule moléculaire |
C26H49NO3S |
|---|---|
Poids moléculaire |
504.0 g/mol |
Nom IUPAC |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-dotriacontadeuteriohexadecyl-tris(trideuteriomethyl)azanium;2,3,5,6-tetradeuterio-4-(trideuteriomethyl)benzenesulfonate |
InChI |
InChI=1S/C19H42N.C7H8O3S/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;1-6-2-4-7(5-3-6)11(8,9)10/h5-19H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D,19D2;1D3,2D,3D,4D,5D |
Clé InChI |
MZMRZONIDDFOGF-UAIRTRSQSA-M |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])([2H])[2H])[2H])[2H])S(=O)(=O)[O-])[2H].[2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C)(C)C.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


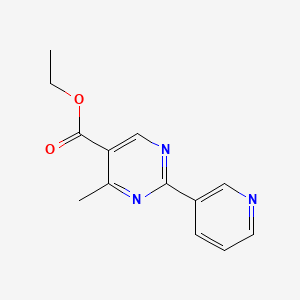
![5-[3-(Dimethylamino)propoxy]-2-methoxyaniline](/img/structure/B13851833.png)
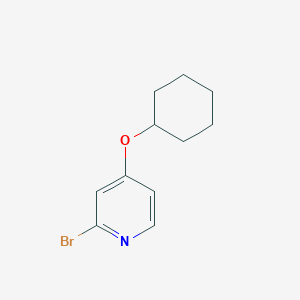
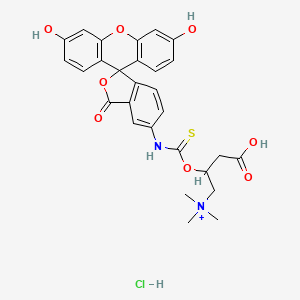
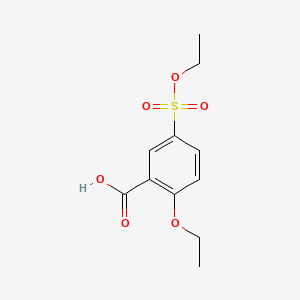
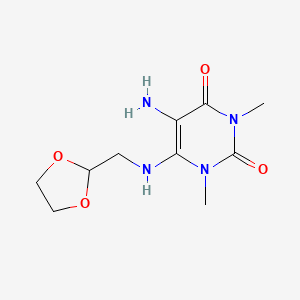
![3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylic acid](/img/structure/B13851876.png)

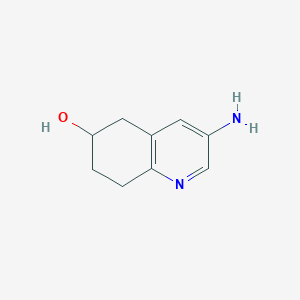
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
